Disodium 5-(ethyltolylamino)-2-((4-((3-sulphonatophenyl)azo)-1-naphthyl)azo)benzenesulphonate

Description

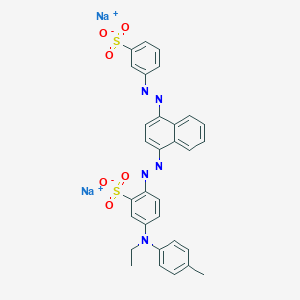

Disodium 5-(ethyltolylamino)-2-((4-((3-sulphonatophenyl)azo)-1-naphthyl)azo)benzenesulphonate is a complex azo dye characterized by its multi-azo (-N=N-) linkages and sulfonate (-SO₃⁻) groups. These structural features confer high water solubility, stability under alkaline conditions, and strong chromatic properties, making it suitable for industrial applications such as textile dyeing and ink formulations. The compound’s extended conjugated aromatic system enables absorption in the visible spectrum, with precise wavelength selectivity depending on substituent arrangement .

Properties

CAS No. |

73398-26-2 |

|---|---|

Molecular Formula |

C31H25N5Na2O6S2 |

Molecular Weight |

673.7 g/mol |

IUPAC Name |

disodium;5-(N-ethyl-4-methylanilino)-2-[[4-[(3-sulfonatophenyl)diazenyl]naphthalen-1-yl]diazenyl]benzenesulfonate |

InChI |

InChI=1S/C31H27N5O6S2.2Na/c1-3-36(23-13-11-21(2)12-14-23)24-15-16-30(31(20-24)44(40,41)42)35-34-29-18-17-28(26-9-4-5-10-27(26)29)33-32-22-7-6-8-25(19-22)43(37,38)39;;/h4-20H,3H2,1-2H3,(H,37,38,39)(H,40,41,42);;/q;2*+1/p-2 |

InChI Key |

ZRELVKUWZWZDKY-UHFFFAOYSA-L |

Canonical SMILES |

CCN(C1=CC=C(C=C1)C)C2=CC(=C(C=C2)N=NC3=CC=C(C4=CC=CC=C43)N=NC5=CC(=CC=C5)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Disodium 5-(ethyltolylamino)-2-((4-((3-sulphonatophenyl)azo)-1-naphthyl)azo)benzenesulphonate typically involves a multi-step process:

Diazotization: The process begins with the diazotization of 3-sulphonatophenylamine. This involves treating the amine with nitrous acid under acidic conditions to form the diazonium salt.

Coupling Reaction: The diazonium salt is then coupled with 1-naphthylamine to form an azo compound.

Further Coupling: This azo compound undergoes a second coupling reaction with 5-(ethyltolylamino)-2-aminobenzenesulphonic acid to form the final product.

Neutralization: The final product is neutralized with sodium hydroxide to form the disodium salt.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes to ensure consistency and efficiency. The reaction conditions are carefully controlled to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the azo linkages, leading to the formation of various oxidation products.

Reduction: Reduction of the azo groups can lead to the formation of amines.

Substitution: The sulphonate groups can participate in substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.

Major Products

Oxidation: Oxidized azo compounds and sulphonated aromatic compounds.

Reduction: Corresponding amines.

Substitution: Functionalized derivatives with different substituents on the aromatic rings.

Scientific Research Applications

Disodium 5-(ethyltolylamino)-2-((4-((3-sulphonatophenyl)azo)-1-naphthyl)azo)benzenesulphonate has a wide range of applications in scientific research:

Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various substances.

Biology: Employed in staining techniques for microscopy to visualize cellular components.

Medicine: Investigated for potential use in medical diagnostics and as a therapeutic agent.

Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored plastics and inks.

Mechanism of Action

The compound exerts its effects primarily through its ability to absorb and reflect specific wavelengths of light, giving it its characteristic color. The azo groups play a crucial role in this process, as they are responsible for the electronic transitions that result in color formation. Additionally, the sulphonate groups enhance the compound’s solubility in water, making it more versatile for various applications.

Comparison with Similar Compounds

Target Compound :

- Core Structure : Benzene and naphthalene rings interconnected by azo groups.

- Key Substituents: Ethyltolylamino group (-NH-C₆H₃(CH₂CH₃)(CH₃)) at position 3. 3-sulphonatophenylazo group at position 4 of the naphthyl ring. Disodium sulfonate (-SO₃⁻Na⁺) groups for enhanced solubility.

Comparative Compounds: 1. 5-(Acetylamino)-3-[(4-dodecylphenyl)azo]-4-hydroxynaphthalene-2,7-disulphonic acid (CAS 93762-37-9) : - Substituents: - Acetylamino (-NHCOCH₃) at position 4. - Dodecylphenylazo group (long alkyl chain) at position 3. - Two sulfonic acid groups at positions 2 and 5. - Key Difference: The dodecyl chain increases hydrophobicity, reducing water solubility compared to the target compound’s ethyltolylamino and disodium sulfonate groups.

5-[(4-Amino-1-naphthyl)azo]-2-anilinobenzenesulfonic acid (CAS 54363-79-0) : Substituents:

- Anilino (-NH-C₆H₅) at position 2.

- 4-amino-naphthylazo group at position 5.

- Single sulfonic acid group.

- Key Difference : Lack of disodium sulfonate limits solubility in high-pH environments compared to the target compound.

Physicochemical Properties

Key Observations :

- The target compound’s disodium sulfonate groups provide superior solubility in aqueous media compared to the sulfonic acid forms in CAS 93762-37-9 and 54363-79-0.

- The ethyltolylamino group balances hydrophobicity and electron-donating effects, shifting absorption maxima to longer wavelengths than CAS 54363-79-0 .

- CAS 93762-37-9’s dodecyl chain restricts its use in water-based systems but enhances compatibility with organic polymers .

Stability and Environmental Impact

- Thermal Stability : The target compound’s conjugated azo-naphthalene system likely offers higher thermal resistance (>200°C) than CAS 54363-79-0’s simpler benzene-naphthalene structure.

- Photodegradation : All three compounds are susceptible to UV-induced azo bond cleavage, but the target’s electron-withdrawing sulfonate groups may slow degradation compared to CAS 54363-79-0 .

- Toxicity: Azo dyes with free amino groups (e.g., CAS 54363-79-0) pose higher risks of releasing carcinogenic aromatic amines upon reduction. The target compound’s substituted ethyltolylamino group may mitigate this risk .

Biological Activity

Disodium 5-(ethyltolylamino)-2-((4-((3-sulphonatophenyl)azo)-1-naphthyl)azo)benzenesulphonate, commonly referred to as a sulfonated azo dye, is a compound that has garnered attention for its potential biological activities. This article reviews its properties, biological effects, and relevant case studies to provide a comprehensive understanding of its applications and implications in various fields, particularly in biochemistry and pharmacology.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHNNaOS

- Molecular Weight : 492.52 g/mol

The compound features multiple functional groups including sulfonate, azo, and amine groups, contributing to its solubility and reactivity.

Antimicrobial Properties

Research indicates that azo dyes, including this compound, exhibit antimicrobial activity against various bacterial strains. A study demonstrated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the disruption of bacterial cell membranes and interference with metabolic processes.

Cytotoxicity

The cytotoxic effects of this compound have been evaluated in several human cancer cell lines. Results from assays such as MTT and LDH release assays indicated dose-dependent cytotoxicity, suggesting potential applications in cancer therapy. The compound's ability to induce apoptosis in cancer cells was also noted, highlighting its therapeutic potential.

Antioxidant Activity

The compound has shown promising antioxidant properties in vitro. It scavenges free radicals and reduces oxidative stress markers in cellular models. This activity is crucial for protecting cells from oxidative damage, which is implicated in various diseases including cancer and neurodegenerative disorders.

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Evaluate antimicrobial activity | Inhibition of E. coli and S. aureus growth at concentrations above 50 µg/mL |

| Study 2 | Assess cytotoxic effects on cancer cells | Induced apoptosis in MCF-7 breast cancer cells with IC50 of 25 µM |

| Study 3 | Investigate antioxidant capacity | Significant reduction in DPPH radical scavenging activity at concentrations above 100 µg/mL |

The biological activities of this compound can be attributed to its structural characteristics:

- Azo Group : Known for its ability to undergo reduction reactions, potentially leading to the generation of reactive intermediates that can interact with biological macromolecules.

- Sulfonate Group : Enhances solubility in aqueous environments, facilitating better interaction with cellular components.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.